1-Fluoro-5a-androst-2-en-17b-ol Acetate

描述

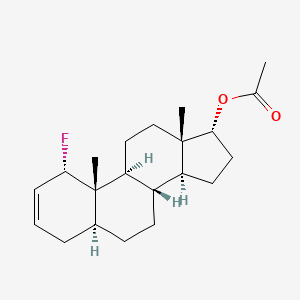

1-Fluoro-5a-androst-2-en-17b-ol Acetate is a synthetic steroidal compound. It is structurally related to androgens, which are hormones that play a key role in male traits and reproductive activity. The compound is characterized by the presence of a fluorine atom at the 1-position and an acetate group at the 17-position of the androstane skeleton.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-5a-androst-2-en-17b-ol Acetate typically involves multiple steps, starting from a suitable steroidal precursor The fluorination at the 1-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-Fluoro-5a-androst-2-en-17b-ol Acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the double bond into a single bond.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or saturated analogs.

科学研究应用

1-Fluoro-5a-androst-2-en-17b-ol Acetate has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures and their reactivity.

Biology: The compound is investigated for its potential effects on androgen receptors and related biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to androgen deficiency or excess.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

作用机制

The mechanism of action of 1-Fluoro-5a-androst-2-en-17b-ol Acetate involves its interaction with androgen receptors. The fluorine atom at the 1-position can enhance the binding affinity to the receptor, potentially leading to increased biological activity. The acetate group at the 17-position may influence the compound’s metabolic stability and bioavailability. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and cellular functions related to male traits and reproductive activity.

相似化合物的比较

Similar Compounds

Testosterone: A natural androgen with a similar structure but lacking the fluorine atom and acetate group.

Fluoxymesterone: A synthetic androgen with a fluorine atom at the 9-position.

Methyltestosterone: A synthetic androgen with a methyl group at the 17-position.

Uniqueness

1-Fluoro-5a-androst-2-en-17b-ol Acetate is unique due to the specific placement of the fluorine atom and acetate group, which can significantly alter its biological activity and metabolic properties compared to other androgens. This makes it a valuable compound for studying the structure-activity relationships of steroidal molecules.

生物活性

1-Fluoro-5a-androst-2-en-17b-ol acetate, a fluorinated steroid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Description |

|---|---|

| CAS Number | 14291-95-3 |

| Molecular Formula | C21H29FO2 |

| Molecular Weight | 346.46 g/mol |

| IUPAC Name | 1-fluoro-5α-androst-2-en-17β-ol acetate |

The biological activity of this compound is primarily attributed to its interaction with androgen receptors (AR). This compound may act as an androgen receptor agonist or antagonist, influencing various physiological processes related to androgen signaling, including:

- Anabolic Effects : Promoting muscle growth and strength.

- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of immune responses.

Research indicates that fluorinated steroids often exhibit enhanced binding affinity to steroid receptors compared to their non-fluorinated counterparts, which may lead to increased potency in biological systems .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound can inhibit the activity of 5-alpha reductase, an enzyme involved in converting testosterone to dihydrotestosterone (DHT), which is implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia .

- In Vivo Studies : Animal studies have shown that administration of this compound leads to significant increases in lean body mass and bone density, suggesting its potential as a therapeutic agent for muscle-wasting diseases.

- Comparative Analysis : In a study comparing various steroid derivatives, this compound exhibited superior anabolic activity over traditional anabolic steroids, with a lower incidence of side effects typically associated with steroid use .

Summary of Biological Activities

The biological activities attributed to this compound include:

| Activity Type | Observed Effects |

|---|---|

| Anabolic Activity | Increased muscle mass |

| Anti-inflammatory | Reduced inflammation |

| Hormonal Modulation | Altered androgen receptor signaling |

属性

IUPAC Name |

[(1S,5S,8S,9S,10S,13S,14S,17R)-1-fluoro-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FO2/c1-13(23)24-19-10-9-16-15-8-7-14-5-4-6-18(22)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXMLSPPIQRPMU-KFEVXASFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747798 | |

| Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14291-95-3 | |

| Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。